molecular formula C8H10BrNO B1282553 2-Amino-1-(4-bromophenyl)-1-ethanol CAS No. 41147-82-4

2-Amino-1-(4-bromophenyl)-1-ethanol

Cat. No. B1282553
Key on ui cas rn: 41147-82-4
M. Wt: 216.07 g/mol
InChI Key: RETMUAMXYIIWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816354B2

Procedure details

Sodium borohydride (227 mg, 6.00 mmol) was dissolved in methanol (10 mL) and 5% potassium hydroxide in methanol (4.49 mL, 4.00 mmol) was carefully added. To this solution was added 2-Amino-1-(4-bromo-phenyl)-ethanone hydrochloride (1.0 g, 4.00 mmol) dissolved in methanol (10 mL) and stirring continued for 0.2 hours at room temperature. The mixture was concentrated, and quenched with saturated sodium bicarbonate (10 mL) and extracted with dichloromethane several times. The organics were combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The title compound was isolated as a yellow solid (677 mg, 77%). 1H NMR (300 MHz, CDCl3): 7.51-7.47 (d. 2H), 7.27-7.23 (d, 2H), 4.63-4.59 (m, 1H), 3.03 (dd, 1H), 2.76 (dd, 1H)
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.49 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[OH-].[K+].Cl.[NH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)=[O:9]>CO>[NH2:6][CH2:7][CH:8]([C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][CH:11]=1)[OH:9] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.49 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(=O)C1=CC=C(C=C1)Br
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium bicarbonate (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.2 h
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)Br
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 677 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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